molecular formula C23H26ClN3O5S B11239680 7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11239680
M. Wt: 492.0 g/mol
InChI Key: ARZDKROGFRZQAI-UHFFFAOYSA-N
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Description

7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of functional groups such as chloro, methylsulfonyl, and piperidinylcarbonyl further enhances its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazepine core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzoxazepine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

    Functional Group Introduction: The chloro, methylsulfonyl, and piperidinylcarbonyl groups are introduced through various reactions such as halogenation, sulfonylation, and amidation.

Industrial production methods may involve optimizing these steps for scalability, yield, and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or other reactive sites, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets for therapeutic or diagnostic purposes.

    Medicine: The compound could be explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Its unique chemical structure may find applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism by which 7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

When compared to similar compounds, 7-chloro-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide: This compound shares the chloro and benzene ring but differs in the core structure and functional groups.

    7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Another related compound with a different core structure and functional groups.

Properties

Molecular Formula

C23H26ClN3O5S

Molecular Weight

492.0 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-[2-(piperidine-1-carbonyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C23H26ClN3O5S/c1-33(30,31)27-14-11-21(32-20-10-9-16(24)15-19(20)27)22(28)25-18-8-4-3-7-17(18)23(29)26-12-5-2-6-13-26/h3-4,7-10,15,21H,2,5-6,11-14H2,1H3,(H,25,28)

InChI Key

ARZDKROGFRZQAI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4

Origin of Product

United States

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